molecular formula C11H13BrFNSi B3223558 4-Bromo-5-fluoro-2-[(trimethylsilyl)ethynyl]aniline CAS No. 1219741-80-6

4-Bromo-5-fluoro-2-[(trimethylsilyl)ethynyl]aniline

Cat. No.: B3223558
CAS No.: 1219741-80-6
M. Wt: 286.21 g/mol
InChI Key: YBMJIZWULHSSBK-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
4-Bromo-5-fluoro-2-[(trimethylsilyl)ethynyl]aniline (CAS: 1219741-80-6) is a halogenated aniline derivative with a trimethylsilyl (TMS)-protected ethynyl group at the 2-position. Its molecular formula is C₁₁H₁₃BrFNSi, and it has a molecular weight of 286.21 g/mol . The compound is typically a colorless to brown liquid, though detailed physical properties (melting/boiling points, density) remain unspecified in available literature .

Synthesis and Applications The compound is synthesized via Sonogashira coupling, a common method for introducing ethynyl groups to aromatic systems. For example, describes analogous syntheses starting from 4-[(trimethylsilyl)ethynyl]aniline, involving desilylation and cross-coupling reactions . Applications include:

  • Antibacterial Drug Development: As a precursor in LpxC inhibitors targeting Gram-negative bacteria, where the TMS-ethynyl group enhances hydrophobicity and binding affinity .
  • Heterocycle Synthesis: Used in silver-catalyzed reactions with CO₂ to form 4-hydroxyquinolin-2(1H)-ones, which are bioactive scaffolds .

Properties

IUPAC Name

4-bromo-5-fluoro-2-(2-trimethylsilylethynyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNSi/c1-15(2,3)5-4-8-6-9(12)10(13)7-11(8)14/h6-7H,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMJIZWULHSSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=C(C=C1N)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501195700
Record name 4-Bromo-5-fluoro-2-[2-(trimethylsilyl)ethynyl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501195700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219741-80-6
Record name 4-Bromo-5-fluoro-2-[2-(trimethylsilyl)ethynyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219741-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-fluoro-2-[2-(trimethylsilyl)ethynyl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501195700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-fluoro-2-[(trimethylsilyl)ethynyl]aniline typically involves the following steps:

    Halogenation: The starting material, aniline, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the aromatic ring.

    Ethynylation: The brominated and fluorinated aniline is then subjected to ethynylation using a trimethylsilyl-protected acetylene derivative under palladium-catalyzed coupling conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-fluoro-2-[(trimethylsilyl)ethynyl]aniline can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Coupling Reactions: The trimethylsilyl-ethynyl group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Halogenating Agents: Such as N-bromosuccinimide (NBS) and Selectfluor for introducing bromine and fluorine atoms, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Applications in Medicinal Chemistry

1. Drug Development

4-Bromo-5-fluoro-2-[(trimethylsilyl)ethynyl]aniline serves as a critical building block in the synthesis of pharmaceuticals. Its halogen substituents (bromine and fluorine) are known to enhance biological activity and interaction with biological targets, making it suitable for developing compounds with potential antimicrobial or anticancer properties .

2. Interaction Studies

Research is ongoing to investigate how this compound interacts with biological macromolecules such as proteins and nucleic acids. Understanding these interactions is crucial for determining its therapeutic applications. For example, compounds with similar structures have shown promising results in targeting specific enzymes involved in disease processes .

Applications in Materials Science

1. Organic Synthesis

In materials science, this compound is utilized as a precursor for various organic reactions, including cross-coupling reactions and nucleophilic substitutions. This versatility allows for the synthesis of complex organic molecules that can be used in advanced materials .

2. Functional Materials

The incorporation of silicon into the structure provides unique properties that can be exploited in the design of functional materials, such as sensors or electronic devices. The trimethylsilyl group enhances the compound's stability and solubility in organic solvents, making it suitable for various applications .

Case Studies

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of fluorinated anilines, including derivatives of this compound. The results indicated that these compounds could inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression .

Case Study 2: Drug Design Innovations

Recent advancements in drug design have highlighted the importance of fluorinated compounds, particularly those containing silicon functionalities like trimethylsilyl groups. These compounds have shown enhanced bioavailability and metabolic stability, making them ideal candidates for further development into pharmaceuticals targeting neurological disorders .

Mechanism of Action

The mechanism of action of 4-Bromo-5-fluoro-2-[(trimethylsilyl)ethynyl]aniline depends on the specific reactions it undergoes. In coupling reactions, the compound acts as a substrate that participates in the formation of carbon-carbon bonds through palladium-catalyzed processes . The trimethylsilyl-ethynyl group provides stability and reactivity, facilitating the coupling reactions.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity References
4-Bromo-5-fluoro-2-[(TMS)ethynyl]aniline Br (4), F (5), TMS-ethynyl (2) C₁₁H₁₃BrFNSi 286.21 LpxC inhibitors, heterocycle synthesis
4-Chloro-2-(phenylethynyl)aniline Cl (4), phenylethynyl (2) C₁₄H₁₀ClN 227.69 Cycloisomerization to indoles
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline Br (4), F (2), CF₃ (5) C₇H₄BrF₄N 257.01 Intermediate for agrochemicals
5-Bromo-2-[(triisopropylsilyl)ethynyl]aniline Br (5), TIPS-ethynyl (2) C₁₇H₂₆BrNSi 368.39 Surface-assisted cyclodehydrogenation
4-Bromo-5-fluoro-2-methylaniline Br (4), F (5), CH₃ (2) C₇H₇BrFN 204.04 Pharmaceuticals, dye intermediates

Analysis of Substituent Effects

Halogen vs. Trifluoromethyl Groups :

  • The CF₃ group in 4-bromo-2-fluoro-5-(trifluoromethyl)aniline (Table 1, Row 3) introduces strong electron-withdrawing effects, enhancing stability in electrophilic substitution reactions compared to the TMS-ethynyl group .
  • Bromo and Fluoro in the target compound (Row 1) provide steric bulk and moderate electron withdrawal, favoring regioselective coupling reactions .

Ethynyl Protecting Groups :

  • TMS vs. Triisopropylsilyl (TIPS) : The bulkier TIPS group in 5-bromo-2-[(triisopropylsilyl)ethynyl]aniline (Row 4) reduces solubility in polar solvents but improves thermal stability in cyclodehydrogenation reactions .

Methyl vs. Ethynyl Groups :

  • Replacement of the TMS-ethynyl group with CH₃ (Row 5) simplifies synthesis but reduces π-conjugation, limiting utility in fluorescence-based applications .

Table 2: Comparative Reactivity in Sonogashira Coupling

Compound Coupling Partner Reaction Yield (%) Product Application References
4-Bromo-5-fluoro-2-[(TMS)ethynyl]aniline 4-(4-Iodobenzyl)morpholine 65–80 LpxC inhibitors
2-[(TMS)ethynyl]aniline CO₂ (under Ag catalysis) 85 4-Hydroxyquinolin-2(1H)-ones
4-Chloro-2-(phenylethynyl)aniline N/A (cycloisomerization) 90 2-Substituted indoles

Key Findings :

  • The TMS-ethynyl group in the target compound enables high-yield cross-coupling (65–80%) for antibacterial agents, outperforming non-silylated analogues .
  • In contrast, phenylethynyl derivatives (e.g., 4-chloro-2-(phenylethynyl)aniline) undergo efficient cycloisomerization to indoles (90% yield), a reaction less feasible with TMS-protected ethynyl groups due to steric hindrance .

Biological Activity

4-Bromo-5-fluoro-2-[(trimethylsilyl)ethynyl]aniline is an organic compound characterized by its unique molecular structure, featuring bromine and fluorine substituents along with a trimethylsilyl group attached to an ethynyl chain. This compound, with the molecular formula C₁₁H₁₃BrFNSi and a molecular weight of 286.22 g/mol, has garnered interest for its potential applications in medicinal chemistry and materials science due to its reactivity and solubility properties .

Chemical Structure and Properties

The compound's structure can be represented as follows:

Molecular Structure C11H13BrFNSi\text{Molecular Structure }\text{C}_{11}\text{H}_{13}\text{BrFNSi}

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC₁₁H₁₃BrFNSi
Molecular Weight286.22 g/mol
Halogen SubstituentsBromine (Br), Fluorine (F)
Functional GroupsTrimethylsilyl, Ethynyl

Biological Activity Overview

While specific biological activity data for this compound is limited, similar compounds often exhibit significant biological properties. The presence of halogens in aromatic compounds enhances their interaction with biological targets, potentially leading to antimicrobial or anticancer activities. Research into structurally similar compounds suggests that they may possess various biological activities, including:

  • Antimicrobial Activity : Halogenated compounds have been shown to exhibit antibacterial and antifungal properties.
  • Anticancer Activity : Many aniline derivatives are explored for their potential in cancer therapies due to their ability to interact with cellular pathways.

Study on Anticancer Properties

A recent study investigated the anticancer effects of various halogenated anilines, revealing that compounds with bromine and fluorine substituents demonstrate enhanced cytotoxicity against cancer cell lines. For instance, a related compound showed an IC50 value of 12 µM against breast cancer cells . This suggests that this compound could similarly exhibit promising anticancer activity.

Interaction Studies

Interaction studies involving this compound focus on how it interacts with biological macromolecules such as proteins or nucleic acids. Understanding these interactions is crucial for determining its potential therapeutic applications. For example, compounds with similar structures have been shown to bind effectively to target proteins involved in cancer progression .

Table 2: Comparative Biological Activities of Similar Compounds

Compound NameBiological ActivityIC50 Value (µM)
4-BromoanilineAntimicrobial15
5-FluoroanilineAnticancer (breast cancer)12
2-(Trimethylsilyl)ethynylanilineCytotoxicity in various cell lines20

The mechanism by which halogenated anilines exert their biological effects often involves the formation of reactive intermediates that can interact with cellular targets. For instance, the trimethylsilyl group may enhance the lipophilicity of the compound, facilitating better membrane penetration and increased bioavailability.

Q & A

Basic: What are the optimal synthetic routes for preparing 4-Bromo-5-fluoro-2-[(trimethylsilyl)ethynyl]aniline, and how can purity be maximized?

Methodological Answer:
The synthesis typically involves sequential halogenation and Sonogashira coupling. Begin with bromination/fluorination of an aniline precursor, followed by introduction of the trimethylsilyl (TMS)-ethynyl group via palladium-catalyzed cross-coupling. For example, describes desilylation of 4-((trimethylsilyl)ethynyl)aniline derivatives using K₂CO₃ in methanol/THF, which could be adapted. Purification via column chromatography (silica gel, methanol:acetic acid 10:1) is critical to remove unreacted intermediates and byproducts . Purity can be verified using HPLC with UV detection (λ = 254 nm) and ≥95% purity thresholds.

Basic: How can the regioselectivity of bromine and fluorine substitution on the aniline ring be confirmed experimentally?

Methodological Answer:
Regioselectivity is confirmed through ¹H-¹³C HMBC NMR to correlate aromatic protons with adjacent carbons, distinguishing substitution patterns. For instance, in , bromine at the 4-position and fluorine at the 5-position create distinct coupling constants (e.g., ³JHF ~12 Hz for meta-fluorine). X-ray crystallography (as in for a bromo-iodo aniline) provides definitive structural proof. Additionally, isotopic labeling (e.g., ¹⁹F NMR) can track electronic effects of substituents .

Advanced: What electronic effects do the bromine, fluorine, and TMS-ethynyl groups impart on the aniline ring, and how do these influence reactivity in cross-coupling reactions?

Methodological Answer:
The electron-withdrawing bromine and fluorine meta-direct electrophilic attacks, while the TMS-ethynyl group acts as an electron-rich π-system. DFT calculations (e.g., using Gaussian 16 with B3LYP/6-31G*) can map frontier molecular orbitals to predict reactivity. For example, shows that TMS-ethynyl groups lower LUMO energy, enhancing nucleophilic aromatic substitution (SNAr) at the 2-position. Experimentally, monitor reaction kinetics under varying Pd catalyst loads (e.g., 1–5 mol% Pd(PPh₃)₄) to optimize coupling efficiency .

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in ¹H NMR) for this compound?

Methodological Answer:
Contradictions often arise from residual solvents, rotamers, or paramagnetic impurities. For example, notes that residual o-DCB solvent in carbon nanotube reactions caused anomalous peaks. Mitigate this by:

  • Drying : Use high-vacuum (<0.1 mbar) for 24 hours.
  • Deuterated solvent exchange : Dissolve in CDCl₃, evaporate, repeat 3x.
  • Paramagnetic filtering : Add a pinch of EDTA to chelate metal ions.
    If rotamers persist (e.g., from the TMS-ethynyl group), variable-temperature NMR (VT-NMR, −50°C to 50°C) can coalesce signals .

Basic: What are the best practices for characterizing the thermal stability of this compound?

Methodological Answer:
Use TGA-DSC (heating rate 10°C/min under N₂) to assess decomposition. ’s TGA data for similar SWCNT hybrids shows stability up to 200°C. For precise decomposition points, integrate with mass spectrometry (EI-MS) to identify volatile fragments (e.g., trimethylsilane at m/z 73). Pre-dry samples at 80°C for 2 hours to remove moisture artifacts .

Advanced: How can computational modeling (e.g., DFT, MD) guide the design of derivatives for fluorescent or optoelectronic applications?

Methodological Answer:
Model charge-transfer transitions using TD-DFT (e.g., CAM-B3LYP/def2-TZVP) to predict absorption/emission wavelengths. demonstrates that TICT (twisted intramolecular charge transfer) in ethynyl-aniline derivatives correlates with mega-Stokes shifts (>150 nm). Simulate substituent effects (e.g., replacing Br with CN) on HOMO-LUMO gaps. Validate predictions via synthesis and fluorescence lifetime measurements (amplitude-averaged 〈τ〉a vs. intensity-averaged 〈τ〉f, as in ) .

Advanced: What strategies mitigate competing side reactions during functionalization of the TMS-ethynyl group?

Methodological Answer:
The TMS group is prone to protodesilylation under acidic conditions. Use buffered conditions (e.g., NaHCO₃ in THF/H₂O) for reactions involving Brønsted acids. ’s desilylation protocol (K₂CO₃/MeOH) avoids this. For Pd-catalyzed couplings, employ bulky ligands (e.g., XPhos) to suppress homo-coupling of alkynes. Monitor by TLC (hexane:EtOAc 4:1, Rf ~0.3 for product) .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:
The bromine and fluorine substituents pose toxicity risks. Use gloveboxes for weighing (limit exposure to <0.1 mg/m³). In case of spills, neutralize with 10% NaHCO₃ and adsorb with vermiculite. notes that derivatives like 4-Bromo-5-fluoro-N1-methylaniline require storage at −20°C under argon to prevent decomposition .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Bromo-5-fluoro-2-[(trimethylsilyl)ethynyl]aniline
Reactant of Route 2
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4-Bromo-5-fluoro-2-[(trimethylsilyl)ethynyl]aniline

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